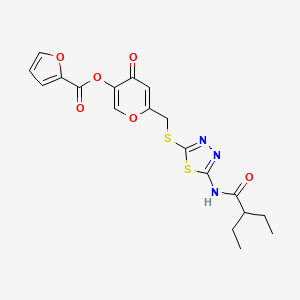

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate

Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-ethylbutanamido group and linked via a thioether bridge to a 4-oxo-4H-pyran ring. The pyran moiety is further esterified with a furan-2-carboxylate group.

The furan-2-carboxylate ester introduces additional steric and electronic complexity, which could modulate solubility and metabolic stability .

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S2/c1-3-11(4-2)16(24)20-18-21-22-19(30-18)29-10-12-8-13(23)15(9-27-12)28-17(25)14-6-5-7-26-14/h5-9,11H,3-4,10H2,1-2H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRVZBGFPFZFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate , several steps are typically involved:

Formation of the 1,3,4-thiadiazole ring: : This involves the reaction of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.

Attachment of the ethylbutanamido group: : The addition of the amido group to the thiadiazole ring can be achieved through acylation reactions using appropriate reagents such as acyl chlorides.

Coupling with the pyran-3-yl furan-2-carboxylate: : This step involves a condensation reaction, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate the formation of the oxo-pyran ring and subsequent attachment of the furan carboxylate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, often requiring optimizations such as:

Continuous flow reactors to enhance reaction efficiency and yield.

Use of catalysts to lower reaction temperatures and times.

Advanced purification techniques like chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate can undergo several types of chemical reactions:

Oxidation: : Reaction with strong oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can lead to oxidation of specific functional groups.

Reduction: : Use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) can reduce certain bonds within the molecule.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at reactive centers such as the thiadiazole ring and pyran ring.

Common Reagents and Conditions

Oxidation: : Performed under acidic conditions with reagents like H2O2 in acetic acid (AcOH).

Reduction: : Often conducted in inert atmospheres using solvents like tetrahydrofuran (THF).

Substitution: : Can occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) with bases or acids as catalysts.

Major Products

Oxidation Products: : Formation of sulfoxides or sulfones.

Reduction Products: : Aliphatic alcohols or amines.

Substitution Products: : Varied products depending on the substituents used.

Scientific Research Applications

Chemistry

Synthesis of Novel Compounds: : Used as a building block in the synthesis of more complex organic molecules.

Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.

Biology and Medicine

Pharmacology: : Investigated for potential antibacterial, antifungal, or anticancer properties.

Biochemical Studies: : Used in studying enzyme reactions and binding affinities due to its unique structure.

Industry

Material Science: : Potential use in the development of new polymers or materials with specific properties.

Agriculture: : Explored as a component in pesticides or herbicides.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets, including:

Enzymatic Inhibition: : Binds to active sites of enzymes, inhibiting their activity.

Receptor Modulation: : Interacts with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Hypothesized Functional Implications

Lipophilicity and Bioavailability: The 2-fluorobenzoate analog (477.5 Da) is lighter and more lipophilic than the target compound (502.6 Da), which could favor passive diffusion across biological membranes .

Metabolic Stability :

- The furan-2-carboxylate group in the target compound may be prone to oxidative metabolism due to the electron-rich furan ring, whereas the 2-fluorobenzoate analog’s fluorine atom could slow enzymatic degradation .

Target Interactions: The thiophene-2-carboxamido group in the dimethoxybenzoate analog might engage in sulfur-mediated interactions (e.g., with metal ions in enzyme active sites), a feature absent in the target compound .

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a complex heterocyclic compound that exhibits promising biological activities due to its unique structural features. This article will explore its biological activity, synthesis, and potential applications in medicinal chemistry.

Structural Characteristics

This compound has a molecular formula of and a molecular weight of approximately 592.7 g/mol. It incorporates multiple functional groups, including:

- Thiadiazole moiety : Known for diverse biological activities.

- Pyran ring : Associated with various pharmacological properties.

- Furan carboxylate : Enhances solubility and bioactivity.

Structural Representation

The structural representation of the compound can be summarized as follows:

Antimicrobial Properties

Research indicates that derivatives of thiadiazole and pyran exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate showed:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. The compound was tested using the disc diffusion method, revealing significant inhibition zones against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus cereus | 10 |

Antioxidant Activity

The compound's antioxidant potential was evaluated through various assays. The results indicated that it could scavenge free radicals effectively, suggesting its utility in preventing oxidative stress-related diseases.

Enzyme Inhibition

Recent studies have shown that derivatives containing the thiadiazole and pyran structures have the ability to inhibit key enzymes involved in metabolic pathways:

- α-glucosidase Inhibition : The compound exhibited competitive inhibition with an IC50 value of , indicating its potential role in managing diabetes by delaying carbohydrate absorption .

| Enzyme | IC50 (µM) |

|---|---|

| α-glucosidase | 0.186 |

| β-glucuronidase | 0.082 |

Synthesis Pathway

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate involves several key steps:

- Formation of Thiadiazole Derivative : Utilizing appropriate amines and thioketones.

- Pyran Ring Construction : Through cyclization reactions involving aldehydes and ketones.

- Esterification : The final step involves esterifying the carboxylic acid with an alcohol.

Reaction Conditions

The synthesis typically requires controlled temperatures, specific pH levels, and the use of catalysts to enhance yield and purity.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various furan and pyran derivatives, the compound demonstrated superior antibacterial activity against resistant strains compared to other synthesized compounds. The presence of the thiadiazole group was critical in enhancing its efficacy .

Case Study 2: Enzyme Inhibition Mechanism

A kinetic study revealed that the compound acts as a competitive inhibitor against α-glucosidase, with molecular docking simulations suggesting key interactions between the compound and enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.